(S)-Lisofylline
(S)-Lisofylline
LSF, a chiral metabolite of pentoxifylline, acts as a potent anti-inflammatory agent. (S)-LSF is the pharmacologically inactive optical enantiomer of (R)-LSF, the biologically active isomer. When metabolized by isolated human liver cells, pentoxifylline is exclusively reduced to (S)-LSF in the cytosol, while reduction in liver microsomes is 85% stereoselective in favor of (S)-LSF formation. Thus, pentoxifylline is an inefficient prodrug for the delivery of therapeutically relevant lisofylline.
(S)-lisofylline is a 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione that has (S)-configuration. It is the inactive optical enantiomer of (R)-lisofylline, an anti-inflammatory agent. It is an enantiomer of a (R)-lisofylline.
(S)-lisofylline is a 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione that has (S)-configuration. It is the inactive optical enantiomer of (R)-lisofylline, an anti-inflammatory agent. It is an enantiomer of a (R)-lisofylline.
Brand Name:
Vulcanchem
CAS No.:
100324-80-9
VCID:
VC21267042
InChI:
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1
SMILES:
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Molecular Formula:
C13H20N4O3
Molecular Weight:
280.32 g/mol
(S)-Lisofylline
CAS No.: 100324-80-9
Cat. No.: VC21267042
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | LSF, a chiral metabolite of pentoxifylline, acts as a potent anti-inflammatory agent. (S)-LSF is the pharmacologically inactive optical enantiomer of (R)-LSF, the biologically active isomer. When metabolized by isolated human liver cells, pentoxifylline is exclusively reduced to (S)-LSF in the cytosol, while reduction in liver microsomes is 85% stereoselective in favor of (S)-LSF formation. Thus, pentoxifylline is an inefficient prodrug for the delivery of therapeutically relevant lisofylline. (S)-lisofylline is a 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione that has (S)-configuration. It is the inactive optical enantiomer of (R)-lisofylline, an anti-inflammatory agent. It is an enantiomer of a (R)-lisofylline. |
|---|---|
| CAS No. | 100324-80-9 |
| Molecular Formula | C13H20N4O3 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | NSMXQKNUPPXBRG-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
| SMILES | CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
| Canonical SMILES | CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
| Appearance | Assay:≥98%A crystalline solid |
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